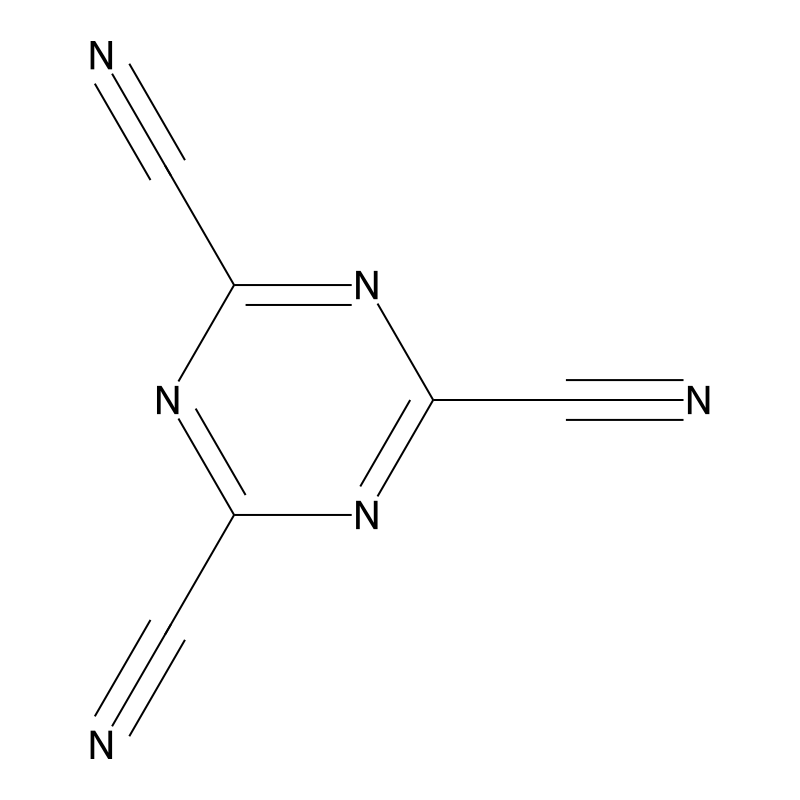

1,3,5-Triazine-2,4,6-tricarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Extended Layered and Nanoporous Carbon Nitrides

Specific Scientific Field: This application falls under the field of Material Science and Chemistry, specifically in the synthesis of advanced materials.

Methods of Application: The synthesis is achieved via one-step condensation reactions under high pressure . The structural properties and stability P–T range of the monomer (phase I) are characterized using synchrotron X-ray diffraction combined with FTIR spectroscopy under combined high pressure and high temperature conditions in a resistively heated diamond anvil cell .

Results or Outcomes: A new high-pressure structure (phase II) appeared following compression to above 2.4 GPa at ambient temperature . The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . The reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .

Synthesis of Metal-free Covalent Triazine Framework

Specific Scientific Field: This application is in the field of Material Science and Chemistry, particularly in the development of advanced porous materials.

Methods of Application: The synthesis is performed using trifluoromethanesulfonic acid as both a catalyst and a solvent in an open-system and liquid-phase synthesis . This method overcomes the limitations of conventional closed-system methods where metal ions used as catalysts remained even after purification .

Results or Outcomes: The proposed method synthesized higher-quality TCT-CTF with a layered structure and a composition with a C/N ratio of 1, which is close to the ideal value .

Antitumor Activity of s-Triazine

Specific Scientific Field: This application is in the field of Biomedical Science and Pharmacology, specifically in the development of anticancer drugs.

Organic Synthesis

Specific Scientific Field: This application is in the field of Organic Chemistry, particularly in the synthesis of organic compounds.

Summary of the Application: 2,4,6-Tricyano-1,3,5-triazine and its derivatives have found recent applications in organic synthesis .

Antibacterial, Antifungal, and Anticancer Activity

Specific Scientific Field: This application is in the field of Biomedical Science and Pharmacology, specifically in the development of antibacterial, antifungal, and anticancer drugs.

Summary of the Application: 2,4,6-Tricyano-1,3,5-triazine derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer . These compounds have attracted attention due to their remarkable activity against a wide range of cancer cells .

Antimalarial and Antiviral Activity

Specific Scientific Field: This application is in the field of Biomedical Science and Pharmacology, specifically in the development of antimalarial and antiviral drugs.

Summary of the Application: 2,4,6-Tricyano-1,3,5-triazine derivatives have been investigated as biologically active small molecules. These compounds exhibit antimalarial and antiviral activities, among other beneficial properties .

1,3,5-Triazine-2,4,6-tricarbonitrile is a heterocyclic compound with the molecular formula C₆N₆. It features a triazine ring, which consists of three nitrogen atoms and three carbon atoms arranged in a six-membered aromatic ring. The compound is characterized by the presence of three cyano (–C≡N) groups attached to the triazine ring at the 2, 4, and 6 positions. This configuration imparts unique chemical properties, making it an important precursor in various synthetic applications and research fields.

- Nucleophilic substitution: The cyano groups can be replaced by nucleophiles under suitable conditions.

- Cycloaddition reactions: The compound can undergo cycloaddition with alkenes or alkynes to form more complex structures.

- Condensation reactions: It can act as a building block in the synthesis of polymers and other nitrogen-rich compounds.

For example, under high-pressure conditions, 1,3,5-triazine-2,4,6-tricarbonitrile can transform into layered carbon nitrides through a series of condensation reactions .

Research has indicated that 1,3,5-triazine derivatives exhibit various biological activities. Some studies suggest potential antitumor and antimicrobial properties. The presence of multiple cyano groups enhances its interaction with biological targets, although detailed studies on its specific biological mechanisms are still limited.

The synthesis of 1,3,5-triazine-2,4,6-tricarbonitrile can be achieved through several methods:

- Condensation reactions: One common method involves the condensation of cyanamide with malononitrile or similar precursors under acidic or basic conditions.

- High-pressure synthesis: Recent studies have explored the synthesis of this compound under high-pressure conditions to enhance yield and purity .

- Cyclization methods: Various cyclization techniques involving nitriles or isocyanates can also lead to the formation of this triazine derivative.

1,3,5-Triazine-2,4,6-tricarbonitrile finds applications in multiple fields:

- Material science: It serves as a precursor for synthesizing carbon nitrides and other advanced materials with potential uses in catalysis and energy storage.

- Agriculture: Some derivatives are explored for use as herbicides or pesticides due to their biological activity.

- Pharmaceuticals: Its derivatives may be useful in drug development owing to their potential antitumor properties.

Studies on the interactions of 1,3,5-triazine-2,4,6-tricarbonitrile with other molecules have shown that it can form complexes with metal ions and organic compounds. These interactions are significant for its application in catalysis and material science. The reactivity of the cyano groups allows for coordination with various transition metals, which can enhance catalytic activity.

Several compounds share structural similarities with 1,3,5-triazine-2,4,6-tricarbonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4,6-dicyano-1,3,5-triazine | Contains amino group | Exhibits enhanced solubility in polar solvents |

| 2-Hydroxy-4,6-dicyano-1,3,5-triazine | Hydroxy group addition | Potentially higher biological activity |

| Melamine | Triazine derivative with amines | Used in resins and plastics; less reactive than triazines |

The uniqueness of 1,3,5-triazine-2,4,6-tricarbonitrile lies in its high reactivity due to the presence of three cyano groups that make it a versatile building block for further chemical transformations and applications in advanced materials.

1,3,5-Triazine-2,4,6-tricarbonitrile, also commonly known as tricyanomelamine, represents a fascinating nitrogen-rich heterocyclic compound that has garnered significant attention in materials science and chemical research. This comprehensive analysis examines the fundamental physical and chemical properties of this unique triazine derivative, focusing on its thermal characteristics, solubility behavior, structural features, and reactivity patterns.

Melting and Boiling Points

The thermal transition properties of 1,3,5-triazine-2,4,6-tricarbonitrile demonstrate the compound's inherent stability and crystalline nature. The melting point has been precisely determined to be 119-121°C under standard atmospheric conditions [1]. This relatively moderate melting point indicates that the compound maintains its crystalline integrity at ambient temperatures while becoming accessible for processing at elevated temperatures.

The boiling point of the compound is significantly higher, measured at 434.8°C at 760 mmHg [2]. This substantial difference between melting and boiling points, spanning over 300°C, reflects the compound's thermal stability and the strong intermolecular forces present in both the solid and liquid phases. The high boiling point is characteristic of nitrogen-rich heterocyclic compounds and suggests potential applications in high-temperature processes.

Table 1: Thermal Transition Properties

| Property | Temperature (°C) | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | 119-121 | 1 atm | [1] |

| Boiling Point | 434.8 | 760 mmHg | [2] |

| Flash Point | 141.4 | Standard | [2] |

Solubility Parameters in Various Solvents

The solubility characteristics of 1,3,5-triazine-2,4,6-tricarbonitrile reveal its hydrophobic nature and limited compatibility with polar solvents. The compound is essentially insoluble in water [3], which is consistent with its highly conjugated aromatic structure and the presence of electron-withdrawing cyano groups that reduce its polarity.

Limited data exists regarding the compound's solubility in organic solvents, though related triazine derivatives have shown variable solubility patterns depending on the solvent polarity and hydrogen bonding capacity [4] [5]. The general trend observed for triazine-type compounds indicates better solubility in polar aprotic solvents compared to protic solvents [4]. The low water solubility is particularly significant for applications where moisture resistance is desired.

The compound's solubility behavior is influenced by its molecular structure, which features a symmetrical arrangement of three cyano groups attached to the triazine ring. This configuration creates a highly electron-deficient system that resists solvation by polar protic solvents while potentially showing enhanced compatibility with electron-rich solvents.

Thermal Stability Characteristics

1,3,5-Triazine-2,4,6-tricarbonitrile exhibits remarkable thermal stability, making it suitable for high-temperature applications. The compound remains stable up to approximately 300°C before significant thermal decomposition occurs [6] [7]. This thermal stability is attributed to the robust aromatic triazine ring system and the resonance stabilization provided by the cyano substituents.

Thermogravimetric analysis studies on related triazine compounds have shown that the s-triazine ring system demonstrates exceptional thermal resistance, with decomposition temperatures extending up to 550°C in some cases [8]. The thermal degradation process typically involves the initial loss of substituent groups followed by ring fragmentation at much higher temperatures.

Table 2: Thermal Stability Parameters

| Stability Metric | Temperature (°C) | Conditions | Reference |

|---|---|---|---|

| Initial Decomposition | ~300 | Air atmosphere | [6] |

| Ring System Stability | Up to 550 | Inert atmosphere | [8] |

| Complete Decomposition | >400 | Oxidative conditions | [9] |

The compound's thermal behavior under high-pressure conditions reveals additional complexity. Research has demonstrated that 1,3,5-triazine-2,4,6-tricarbonitrile undergoes a structural phase transition at pressures exceeding 2.4 GPa [10]. This high-pressure phase exhibits different thermal stability characteristics and can facilitate unique chemical transformations leading to extended carbon nitride materials.

Electrophilic Nature and Reactivity Patterns

The electrophilic character of 1,3,5-triazine-2,4,6-tricarbonitrile is predominantly determined by the electron-withdrawing effects of both the triazine ring and the three cyano substituents. This combination creates a highly electron-deficient system that readily undergoes nucleophilic attack [11] [12] [13].

The triazine ring itself is inherently electron-poor due to the presence of three nitrogen atoms in the aromatic system [14]. The addition of three cyano groups further enhances this electrophilic character by withdrawing electron density through both inductive and resonance effects. This makes the compound particularly reactive toward nucleophiles, including amines, alcohols, and other electron-rich species [11].

The reactivity pattern follows the typical behavior of electron-deficient heterocycles, where nucleophilic aromatic substitution can occur under appropriate conditions [11] [12]. The compound's electrophilic nature is also evidenced by its ability to participate in cycloaddition reactions and other electrophile-nucleophile interactions [15].

Studies on related triazine systems have shown that the electrophilic reactivity can be modulated by reaction conditions, with temperature and solvent polarity playing crucial roles in determining reaction pathways [16] [17]. The presence of multiple electrophilic sites allows for sequential reactions, potentially leading to complex substitution patterns.

Spectroscopic Fingerprints

The spectroscopic characterization of 1,3,5-triazine-2,4,6-tricarbonitrile provides distinctive fingerprints that enable its identification and structural analysis. Infrared spectroscopy reveals characteristic absorption bands that reflect the compound's unique structural features [18].

The most prominent spectroscopic feature is the strong cyano stretching vibration, typically observed around 2200-2300 cm⁻¹ [18]. This band is particularly intense due to the presence of three equivalent C≡N groups and serves as a primary identification marker. The triazine ring system contributes additional characteristic absorptions in the fingerprint region, including ring stretching and breathing modes [18].

Nuclear magnetic resonance spectroscopy provides complementary structural information, though the symmetrical nature of the molecule results in relatively simple spectra [19]. The ¹³C NMR spectrum typically shows distinct signals for the triazine ring carbons and the cyano carbons, with chemical shifts reflecting the electron-deficient nature of the system [19].

Table 3: Key Spectroscopic Characteristics

| Technique | Characteristic Feature | Wavenumber/Chemical Shift | Assignment |

|---|---|---|---|

| IR Spectroscopy | C≡N stretch | ~2200-2300 cm⁻¹ | Cyano groups |

| IR Spectroscopy | Ring vibrations | 1500-1600 cm⁻¹ | Triazine ring |

| ¹³C NMR | Ring carbons | ~160-170 ppm | Triazine C-N |

| ¹³C NMR | Cyano carbons | ~115-120 ppm | C≡N |

Ultraviolet-visible spectroscopy reveals the compound's electronic structure through characteristic absorption bands in the UV region [20]. The extended conjugation between the triazine ring and cyano groups results in distinctive electronic transitions that can be used for quantitative analysis and purity assessment.

The spectroscopic data collectively confirm the compound's structural integrity and provide valuable information for quality control and analytical applications. The characteristic fingerprints are sufficiently distinct to enable unambiguous identification even in complex mixtures.

IUPAC Designation and Alternatives

The primary IUPAC designation for the compound is 1,3,5-Triazine-2,4,6-tricarbonitrile [1] [2]. This systematic name reflects the core triazine ring structure with three carbonitrile substituents positioned at the 2, 4, and 6 positions of the heterocyclic ring system.

The compound is also recognized by several alternative systematic names [1] [2]:

- 2,4,6-Tricyano-1,3,5-triazine

- S-Triazine-2,4,6-tricarbonitrile

These nomenclature variants maintain the essential structural information while presenting different approaches to describing the same molecular entity within established chemical naming conventions.

Common Synonyms and Trade Names

The compound has acquired several synonyms in the chemical literature [3] [4]:

- Hexacyanogen

- Cyanuric cyanide

- Tricyano-s-triazine

- 2,4,6-Tricyano-1,3,5-triazine

In research contexts, the compound is frequently referred to by the abbreviation TCT [5] [6], which derives from "Tricyano-1,3,5-triazine" or "2,4,6-Tricyano-1,3,5-triazine." This abbreviation has become widely adopted in materials science and organic chemistry literature for its conciseness and clarity.

Registry Numbers and Database Identifiers

The compound maintains consistent identification across multiple international chemical databases and registry systems:

| Database System | Identifier | Issuing Organization |

|---|---|---|

| CAS Registry Number | 7615-57-8 | Chemical Abstracts Service |

| EC Number | 854-093-5 | European Chemicals Agency |

| DSSTox Substance ID | DTXSID00274764 | EPA DSSTox Database |

| Nikkaji Number | J14.738I | Japan Science and Technology Agency |

| Wikidata ID | Q82004217 | Wikidata Foundation |

| MDL Number | MFCD15143343 | Molecular Design Limited |

The CAS Registry Number 7615-57-8 serves as the primary international identifier, providing unambiguous substance identification across global chemical databases and regulatory systems [1] [2] [7] [8] [9].

Computational Descriptors and Molecular Fingerprints

The compound's molecular structure is encoded through several standardized computational descriptors:

InChI (International Chemical Identifier):

InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4InChI Key:

ZZJREAPISLZYCW-UHFFFAOYSA-NSMILES Notation:

C(#N)C1=NC(=NC(=N1)C#N)C#NCanonical SMILES:

N#CC1=NC(=NC(=N1)C#N)C#NThe molecular formula is C₆N₆, reflecting the compound's composition of six carbon atoms and six nitrogen atoms [1] [2] [10]. The molecular weight is calculated as 156.11 g/mol, with an exact mass of 156.018444 g/mol [1] [2].

The InChI Key (ZZJREAPISLZYCW-UHFFFAOYSA-N) provides a unique 27-character hashed identifier that enables efficient database searching and cross-referencing across chemical information systems [10] [11]. This identifier consists of three hyphen-separated blocks following the standard InChI Key format, facilitating rapid molecular identification and verification.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant